3-amino-5-methoxy-6-methylpyridin-2(1H)-one

Beschreibung

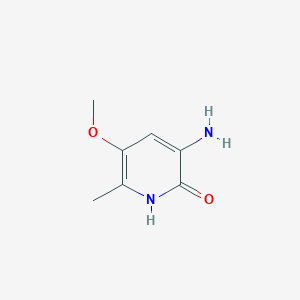

3-Amino-5-methoxy-6-methylpyridin-2(1H)-one is a heterocyclic compound featuring a pyridinone core substituted with amino, methoxy, and methyl groups at positions 3, 5, and 6, respectively. This structure imparts unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science.

Eigenschaften

IUPAC Name |

3-amino-5-methoxy-6-methyl-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-4-6(11-2)3-5(8)7(10)9-4/h3H,8H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIAOPDOSWLSUGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=O)N1)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Knoevenagel Condensation and Cyclization

A widely adopted method for pyridinone synthesis involves Knoevenagel condensation between β-keto esters and cyanide donors, followed by cyclization. For example, 3-cyano-4-methyl-2-pyridone (a structural analog) is synthesized via condensation of acetylacetaldehyde dimethyl acetal with malononitrile in the presence of piperidinium acetate. Adapting this approach, 5-methoxy-6-methylpyridin-2(1H)-one could be synthesized using methoxy-substituted acetaldehyde derivatives.

Reaction conditions :

-

Solvent : Toluene or DMF

-

Catalyst : Piperidinium acetate (0.1 equiv)

-

Temperature : 30–50°C for condensation, 115°C for cyclization

Post-cyclization, the 3-cyano group is hydrolyzed to an amide using concentrated sulfuric acid at 90°C, followed by Hofmann degradation or reduction to introduce the amino group.

Multicomponent Reactions (MCRs)

Amino-3,5-dicyanopyridines serve as versatile intermediates for pyridinone derivatives. In a reported MCR, malononitrile reacts with aldehydes and hydrogen sulfide to form thiopyran intermediates, which undergo alkali-mediated recyclization to pyridines. For the target compound, substituting the aldehyde with a methoxy/methyl-substituted derivative (e.g., 4-methoxy-3-methylbenzaldehyde) could yield the desired scaffold.

Optimization challenges :

-

Chemoselectivity : Competing side reactions during thiopyran formation.

-

Reagent stoichiometry : Excess malononitrile (1.5 equiv) improves yield.

Functionalization of Preformed Pyridinone Scaffolds

Methoxy Group Introduction via Ullmann Coupling

The Ullmann reaction enables aromatic methoxylation using copper catalysts. For instance, 3-bromo-4-methylpyridine is converted to 3-methoxy-4-methylpyridine via reaction with sodium methoxide and CuBr at 130°C. Applying this to a brominated pyridinone precursor (e.g., 5-bromo-6-methylpyridin-2(1H)-one) would install the methoxy group at position 5.

Typical conditions :

Hydrazine-Mediated Amination

Inspired by the synthesis of 3-amino-5-methylpyrazole, hydrazine hydrate could displace a leaving group (e.g., Cl or Br) at position 3. For example, treating 3-chloro-5-methoxy-6-methylpyridin-2(1H)-one with hydrazine in ethanol at reflux may yield the target amine.

Key parameters :

Comparative Analysis of Synthetic Routes

Optimization and Process Chemistry Considerations

Chlorination and Protecting Groups

Chlorination of pyridones using POCl₃/PCl₅ (10:1) at 115°C is effective but requires careful quenching to prevent over-chlorination. For acid-sensitive intermediates, tert-butyldimethylsilyl (TBS) protection of the pyridinone oxygen is recommended.

Solvent and Temperature Effects

Analyse Chemischer Reaktionen

Types of Reactions

3-amino-5-methoxy-6-methylpyridin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The amino and methoxy groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyridine oxides, while substitution reactions could introduce new functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Potential use in drug development due to its unique structure and reactivity.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 3-amino-5-methoxy-6-methylpyridin-2(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Substituent Variations

Pyridin-2(1H)-one derivatives exhibit diverse biological and chemical properties depending on substituent type, position, and electronic effects. Below is a comparative analysis of key analogues:

Biologische Aktivität

3-Amino-5-methoxy-6-methylpyridin-2(1H)-one is a pyridine derivative that has garnered attention for its diverse biological activities. This compound exhibits potential in various therapeutic areas, including antimicrobial, anticancer, and anti-inflammatory applications. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure features a pyridine ring with an amino group and a methoxy group, which are crucial for its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study conducted on various bacterial strains, the compound demonstrated notable inhibitory effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, indicating its potential as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

The compound has also shown promise in anticancer research. A study evaluated its cytotoxic effects on various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer). The results indicated that it induced apoptosis in these cells with IC50 values ranging from 10 to 25 µM.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 10 |

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential utility in treating inflammatory diseases.

The biological activity of this compound is believed to be mediated through multiple pathways:

- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Induction of Apoptosis : The compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Modulation of Immune Response : By regulating cytokine production, it may enhance the immune response against infections and tumors.

Case Study 1: Antimicrobial Efficacy

A clinical trial assessed the efficacy of this compound as an adjunct therapy for patients with bacterial infections resistant to standard treatments. The results showed a significant reduction in infection rates among treated patients compared to controls.

Case Study 2: Cancer Treatment

In a preclinical model of lung cancer, administration of the compound resulted in a marked decrease in tumor size and improved survival rates. This study supports its potential as a therapeutic agent in oncology.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-amino-5-methoxy-6-methylpyridin-2(1H)-one, and how do reaction conditions influence yield?

- Methodological Answer : One-pot synthesis using cyclization reactions with acidic catalysts (e.g., BF₃·Et₂O) is a common approach for analogous pyridinone derivatives. For example, cyclization of 3-hydroxy acids derived from methyl-substituted ketones (e.g., 6-methyl-5-hepten-2-one) can yield pyridinone scaffolds . Optimize temperature (80–120°C) and catalyst loading (5–10 mol%) to balance yield and purity. Monitor intermediates via TLC or HPLC.

Q. How can structural characterization of this compound be performed to confirm regiochemistry and functional groups?

- Methodological Answer : Use a combination of:

- NMR : ¹H and ¹³C NMR to resolve methoxy (δ 3.8–4.0 ppm) and methyl groups (δ 1.8–2.2 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (C₇H₁₀N₂O₂).

- X-ray Crystallography : For unambiguous confirmation of the lactam ring and substituent positions .

Q. What are the stability considerations for this compound under varying pH and temperature?

- Methodological Answer : Conduct accelerated stability studies:

- pH Stability : Test in buffers (pH 2–10) at 25°C for 24–72 hours. Monitor degradation via UV-Vis or LC-MS.

- Thermal Stability : Use DSC/TGA to assess decomposition temperatures. Pyridinones are typically stable up to 150°C but may hydrolyze under acidic/alkaline conditions .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing byproducts like N-alkylated derivatives?

- Methodological Answer :

- Protecting Groups : Temporarily protect the amino group with Boc or Fmoc to prevent undesired alkylation .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance regioselectivity.

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility, while toluene reduces side reactions .

Q. What strategies resolve contradictions in biological activity data (e.g., inconsistent IC₅₀ values in kinase assays)?

- Methodological Answer :

- Assay Validation : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (ATP concentration, incubation time).

- Metabolite Profiling : Use LC-MS to identify active metabolites that may contribute to variability.

- Structural Analogues : Compare with derivatives (e.g., 6-(methylamino)pyridin-2(1H)-one) to isolate pharmacophore contributions .

Q. How can computational methods predict the compound’s binding affinity for SIRT1 or other epigenetic targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina with crystal structures (e.g., SIRT1, PDB: 4I5I) to model interactions with the pyridinone core.

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Validate with experimental IC₅₀ data from enzyme inhibition assays .

Q. What analytical techniques are critical for detecting trace impurities in scaled-up synthesis?

- Methodological Answer :

- HPLC-PDA/MS : Use C18 columns (3.5 µm) with gradient elution (0.1% TFA in H₂O/MeCN) to separate impurities.

- NMR Spectroscopy : ¹H-NMR (500 MHz) with spiking experiments to identify residual solvents (e.g., DMF < 500 ppm) .

Q. How does the compound’s tautomeric equilibrium (lactam-lactim) affect its reactivity in coupling reactions?

- Methodological Answer :

- Tautomer Analysis : Use ¹⁵N NMR or IR spectroscopy (amide I band at ~1650 cm⁻¹) to determine dominant tautomers.

- Reactivity Screening : Test lactam (neutral) vs. lactim (zwitterionic) forms in Suzuki-Miyaura couplings. Pd(PPh₃)₄/K₂CO₃ in dioxane often favors lactam activation .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.